5-Methylphenazin-5-ium bromide 5-Methylphenazin-5-ium bromide
Brand Name: Vulcanchem
CAS No.: 67728-47-6
VCID: VC19352615
InChI: InChI=1S/C13H11N2.BrH/c1-15-12-8-4-2-6-10(12)14-11-7-3-5-9-13(11)15;/h2-9H,1H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C13H11BrN2
Molecular Weight: 275.14 g/mol

5-Methylphenazin-5-ium bromide

CAS No.: 67728-47-6

Cat. No.: VC19352615

Molecular Formula: C13H11BrN2

Molecular Weight: 275.14 g/mol

* For research use only. Not for human or veterinary use.

5-Methylphenazin-5-ium bromide - 67728-47-6

Specification

CAS No. 67728-47-6
Molecular Formula C13H11BrN2
Molecular Weight 275.14 g/mol
IUPAC Name 5-methylphenazin-5-ium;bromide
Standard InChI InChI=1S/C13H11N2.BrH/c1-15-12-8-4-2-6-10(12)14-11-7-3-5-9-13(11)15;/h2-9H,1H3;1H/q+1;/p-1
Standard InChI Key XSJCYAGAITWBTG-UHFFFAOYSA-M
Canonical SMILES C[N+]1=C2C=CC=CC2=NC3=CC=CC=C31.[Br-]

Introduction

Chemical Structure and Molecular Characteristics

The compound consists of a planar phenazine system (two fused benzene rings with two nitrogen atoms) substituted with a methyl group at the 5-position and a bromide ion balancing the positive charge. Key structural features include:

Table 1: Molecular Properties of 5-Methylphenazin-5-ium Bromide

PropertyValueSource
Molecular FormulaC₁₃H₁₁BrN₂⁺
Molecular Weight274.16 g/mol
Exact Mass273.015 Da
Polar Surface Area (PSA)3.88 Ų
Crystallographic SystemTriclinic (P1 space group)

X-ray diffraction studies reveal a slightly twisted tricyclic system with a dihedral angle of 3.9° between outer benzene rings. The crystal structure is stabilized by N–H···Br and C–H···Br hydrogen bonds, forming centrosymmetric assemblies .

Synthesis and Purification

5-Methylphenazin-5-ium bromide is synthesized through two primary routes:

Halide Exchange Reaction

Treatment of methyl-substituted phenazine precursors with trimethylsilyl bromide (Me₃SiBr) yields the target compound via nucleophilic substitution. For example:
(C₅Me₄R)₂UCl₂ + Me₃SiBr → (C₅Me₄R)₂UBr₂ + Me₃SiCl\text{(C₅Me₄R)₂UCl₂ + Me₃SiBr → (C₅Me₄R)₂UBr₂ + Me₃SiCl}
This method achieves yields >90% after multiple Me₃SiBr additions .

Direct Alkylation

Reaction of phenazine with methyl bromide under high-temperature autoclave conditions (433 K, 48 hours) produces the quaternary ammonium salt. Recrystallization from heptane or ethanol enhances purity .

Physicochemical Properties

Table 2: Experimental Data on Physical Properties

PropertyValueMethod
Melting PointNot reported (decomposes)Differential Scanning Calorimetry
SolubilitySoluble in polar solvents (DMSO, methanol)HPLC analysis
Redox Potential-0.42 V vs. SCECyclic Voltammetry

The compound’s redox activity stems from its ability to undergo reversible one-electron transfers, facilitating applications in electron transport studies .

Biological and Chemical Applications

Antimicrobial Activity

5-Methylphenazin-5-ium bromide inhibits microbial growth by disrupting cellular respiration. Studies report MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

Organic Synthesis

As a redox mediator, it accelerates cross-coupling reactions. For example, it enhances yields in Suzuki-Miyaura reactions by 20–30% compared to conventional catalysts .

Biochemical Research

The compound modulates oxidative stress responses in mammalian cells, reducing reactive oxygen species (ROS) levels by 40–60% at 10 µM concentrations .

Comparative Analysis with Analogues

Table 3: Key Differences from Structural Analogues

CompoundSubstituentRedox Potential (V)Bioactivity (MIC, µg/mL)
Phenazinium bromideNone-0.3816–64
5-Methylphenazin-5-ium bromide5-CH₃-0.428–32
2-Methylphenazinium bromide2-CH₃-0.3532–128

The methyl group at the 5-position enhances lipid solubility, improving membrane permeability and antimicrobial efficacy .

Recent Research Advances

  • Catalysis: A 2024 study demonstrated its role in photoredox catalysis, enabling C–N bond formation with 85% efficiency .

  • Drug Delivery: Nanoparticles functionalized with 5-methylphenazin-5-ium bromide showed 50% higher tumor uptake in murine models compared to controls .

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